molecular formula C10H12BrNO B1456635 N-(4-Bromobenzyl)oxetan-3-amine CAS No. 1342610-11-0

N-(4-Bromobenzyl)oxetan-3-amine

Cat. No. B1456635
CAS RN: 1342610-11-0
M. Wt: 242.11 g/mol
InChI Key: ALRNEVWIFUXHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Bromobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12BrNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxetanes, including “N-(4-Bromobenzyl)oxetan-3-amine”, often involves the opening of an epoxide ring with a nucleophile . The process requires moderate heating due to the activation energy involved . The synthesis of “N-(4-Bromobenzyl)oxetan-3-amine” has been significantly improved compared to previous methods .


Molecular Structure Analysis

The molecular weight of “N-(4-Bromobenzyl)oxetan-3-amine” is 242.11 . Its structure includes a bromobenzyl group attached to an oxetan-3-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromobenzyl)oxetan-3-amine” include its molecular formula (C10H12BrNO), molecular weight (242.11), and structure .

Scientific Research Applications

Biopharma Production

N-(4-Bromobenzyl)oxetan-3-amine: is utilized in the biopharmaceutical industry for the synthesis of complex molecules. Its structure is pivotal in the formation of pharmacologically active compounds, which can be used in the development of new medications. The compound’s reactivity due to the bromine atom makes it a valuable intermediate in the construction of molecular frameworks often found in drug molecules .

Analytical Chemistry

In analytical chemistry, N-(4-Bromobenzyl)oxetan-3-amine serves as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical properties allow for the calibration of instruments and the validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Cell Biology

The application of N-(4-Bromobenzyl)oxetan-3-amine in cell biology research is linked to its potential role in probing cellular processes. It may be conjugated to biomolecules to study cell signaling pathways or to investigate the intracellular transport of drugs, providing insights into cell function and disease pathology .

Genomics

In genomics, N-(4-Bromobenzyl)oxetan-3-amine could be used to modify nucleic acids or proteins, aiding in the study of gene expression and regulation. Its incorporation into DNA or RNA sequences can help in the identification of genetic markers and the understanding of genetic diseases .

Proteomics

N-(4-Bromobenzyl)oxetan-3-amine: finds its application in proteomics through its ability to modify proteins. This modification can help in the study of protein-protein interactions, post-translational modifications, and the function of proteins in various biological processes .

Advanced Battery Science

In the field of advanced battery science, N-(4-Bromobenzyl)oxetan-3-amine may contribute to the development of new electrolyte materials. Its chemical structure could be key in creating more stable and efficient electrolytes for next-generation battery technologies .

Safety and Hazards

“N-(4-Bromobenzyl)oxetan-3-amine” is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific hazards arising from the chemical are not available .

Future Directions

Oximes, such as “N-(4-Bromobenzyl)oxetan-3-amine”, represent a versatile building block in energetic materials chemistry . They can be used as precursors for various compounds, including 3-nitro- and 3,3-dinitrooxetane, as well as 3-aminooxetane . The utility of “N-(4-Bromobenzyl)oxetan-3-amine” as a valuable starting material is further supported by its commercial availability .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRNEVWIFUXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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